Mulberroside C

Descripción general

Descripción

Mulberroside C es un compuesto bioactivo que se encuentra en la planta de morera (Morus alba L.). Es un glucósido de estilbeno conocido por sus diversas propiedades farmacológicas, incluidas las actividades antioxidantes, antiinflamatorias y antivirales . This compound ha captado una atención significativa en la investigación científica debido a sus posibles aplicaciones terapéuticas.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

Mulberroside C se puede extraer de la corteza de la rama de la planta de morera utilizando extracción con etanol seguida de purificación mediante cromatografía líquida de alta resolución . El componente principal se identifica utilizando espectrometría de masas de cromatografía líquida y espectroscopia de resonancia magnética nuclear .

Métodos de producción industrial

En entornos industriales, this compound se puede producir utilizando biorreactores. El cultivo celular de Morus alba en biorreactores ha mostrado mayores tasas de crecimiento y condiciones optimizadas para la producción de this compound . El glucósido se puede desglucosilar fácilmente para dar oxiresveratrol en condiciones hidrolíticas optimizadas .

Análisis De Reacciones Químicas

Tipos de reacciones

Mulberroside C experimenta diversas reacciones químicas, incluida la oxidación y la inhibición de las actividades enzimáticas. Se sabe que inhibe la actividad de la tirosinasa, que es crucial para la síntesis de melanina . El compuesto actúa como un inhibidor reversible de la tirosinasa de manera dependiente de la concentración .

Reactivos y condiciones comunes

La inhibición de la tirosinasa por this compound implica el uso de reactivos comunes como la tirosina y la 3,4-dihidroxifenilalanina (DOPA). Las reacciones generalmente se llevan a cabo bajo condiciones controladas para garantizar la inhibición efectiva de la enzima .

Principales productos formados

Los principales productos formados a partir de las reacciones que involucran this compound incluyen dopaquinona y leucodopachrome, que son intermediarios en la vía de síntesis de melanina .

Aplicaciones Científicas De Investigación

Mulberroside C tiene una amplia gama de aplicaciones de investigación científica:

Mecanismo De Acción

Mulberroside C ejerce sus efectos a través de varios objetivos moleculares y vías. Inhibe la actividad de la tirosinasa al unirse al sitio activo de la enzima, evitando la conversión de tirosina a DOPA y posteriormente a dopaquinona . Además, regula las vías de señalización de nucleótidos cíclicos y regula a la baja las fosfoproteínas involucradas en la agregación plaquetaria . El compuesto también inhibe la producción de tromboxano A2 al afectar la actividad de la fosfolipasa A2 citosólica y la proteína quinasa p38 activada por mitógenos .

Comparación Con Compuestos Similares

Mulberroside C a menudo se compara con otros glucósidos de estilbeno como Mulberroside A y oxiresveratrol. Si bien todos estos compuestos exhiben actividad inhibitoria de la tirosinasa, this compound es único en sus potentes propiedades antiplaquetarias y antitrombóticas . Oxiresveratrol, el aglicón de Mulberroside A, muestra mayores efectos inhibitorios sobre la tirosinasa de champiñones en comparación con Mulberroside A . This compound destaca por su gama más amplia de actividades biológicas y posibles aplicaciones terapéuticas.

Compuestos similares

- Mulberroside A

- Oxiresveratrol

- Resveratrol

- Piceid

La combinación única de propiedades de this compound lo convierte en un compuesto valioso para futuras investigaciones y posibles usos terapéuticos.

Actividad Biológica

Mulberroside C, a bioactive compound derived from the stem bark of Morus alba, has garnered significant attention for its diverse biological activities. This article delves into the pharmacological properties of this compound, highlighting its anti-platelet, anti-HIV, and potential anti-inflammatory effects, supported by recent research findings and case studies.

Chemical Structure and Properties

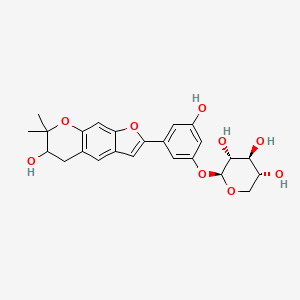

This compound is classified as a polyhydroxylated stilbene. Its chemical structure contributes to its biological activity, particularly in modulating various signaling pathways in human cells.

Antiplatelet Activity

Recent studies have demonstrated that this compound exhibits potent antiplatelet effects, which could be beneficial in preventing cardiovascular diseases (CVDs).

Mechanism of Action:

- Inhibition of Platelet Aggregation: this compound significantly inhibits platelet aggregation induced by collagen, thrombin, and U46619. The half-maximal inhibitory concentration (IC50) for collagen-induced aggregation was found to be 77.3 μM .

- Regulation of Signaling Pathways: It enhances cyclic nucleotide levels (cAMP and cGMP), which negatively regulate platelet activation. Additionally, it downregulates phosphoproteins involved in platelet activation such as ERK and PI3K/Akt .

- Impact on Thromboxane Production: The compound inhibits thromboxane A2 production, a key factor in platelet activation and aggregation, thus reducing the risk of thrombus formation .

Table 1: Summary of Antiplatelet Effects of this compound

| Effect | Mechanism | IC50 (μM) |

|---|---|---|

| Inhibition of Collagen-Induced Aggregation | Upregulation of cAMP/cGMP levels | 77.3 |

| Reduction in Thromboxane A2 Production | Downregulation of cPLA2 and p38 MAPK | N/A |

| Decrease in P-Selectin Expression | Inhibition of granule release | N/A |

Anti-HIV Activity

This compound has also been investigated for its anti-HIV properties. Studies reveal that it possesses significant inhibitory effects against HIV-1 replication.

Mechanism of Action:

- Protease Inhibition: this compound acts as a protease inhibitor, which is crucial for the viral life cycle. In vitro assays showed that it effectively reduces HIV-1 p24 antigen levels in infected peripheral blood mononuclear cells (PBMCs) .

- Synergistic Effects with Endophytes: The compound has shown enhanced anti-HIV activity when combined with extracts from endophytic fungi associated with Morus alba, suggesting a multi-targeted approach may be effective in HIV treatment .

Table 2: Anti-HIV Activity of this compound

| Study Reference | Effect on HIV-1 | Mechanism |

|---|---|---|

| Vora et al. (2021) | Significant reduction in p24 antigen levels | Protease inhibition |

| Combined with Endophytes | Enhanced inhibitory activity | Synergistic effects |

Potential Anti-inflammatory Effects

While primarily studied for its antiplatelet and antiviral activities, preliminary research suggests that this compound may also exhibit anti-inflammatory properties.

Research Findings:

Propiedades

IUPAC Name |

(2S,3R,4S,5R)-2-[3-hydroxy-5-(6-hydroxy-7,7-dimethyl-5,6-dihydrofuro[3,2-g]chromen-2-yl)phenoxy]oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H26O9/c1-24(2)20(27)7-12-3-11-6-17(32-18(11)9-19(12)33-24)13-4-14(25)8-15(5-13)31-23-22(29)21(28)16(26)10-30-23/h3-6,8-9,16,20-23,25-29H,7,10H2,1-2H3/t16-,20?,21+,22-,23+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHVJCFZJKPEJRL-BOWLQXBNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(CC2=C(O1)C=C3C(=C2)C=C(O3)C4=CC(=CC(=C4)OC5C(C(C(CO5)O)O)O)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(C(CC2=C(O1)C=C3C(=C2)C=C(O3)C4=CC(=CC(=C4)O[C@H]5[C@@H]([C@H]([C@@H](CO5)O)O)O)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H26O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10908083 | |

| Record name | 3-Hydroxy-5-(6-hydroxy-7,7-dimethyl-6,7-dihydro-5H-furo[3,2-g][1]benzopyran-2-yl)phenyl pentopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10908083 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

458.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102841-43-0 | |

| Record name | Mulberroside C | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102841430 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Hydroxy-5-(6-hydroxy-7,7-dimethyl-6,7-dihydro-5H-furo[3,2-g][1]benzopyran-2-yl)phenyl pentopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10908083 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(6,7-dihydro-6-hydroxy-7,7-dimethyl-5H-furo[3,2-g][1]benzopyran-2-yl)-5-hydroxyphenyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.